Boc-Alg(Z)2-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Alg(Z)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) groups protect the guanidino side chain. The synthesis can be carried out under mild conditions using reagents such as Boc anhydride and benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group installation .
Chemical Reactions Analysis
Types of Reactions
Boc-Alg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using strong acids like trifluoroacetic acid or catalytic hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for Z group removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Free arginine or its derivatives.
Coupling: Peptides or longer amino acid chains.
Scientific Research Applications
Boc-Alg(Z)2-OH is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of Boc-Alg(Z)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino acid can participate in forming peptide bonds, contributing to the formation of larger peptide or protein structures .
Comparison with Similar Compounds
Similar Compounds
Boc-Arg(Z)2-OH: Another protected arginine derivative with similar protective groups.
Boc-Lys(Z)2-OH: A protected lysine derivative used in peptide synthesis.
Uniqueness
Boc-Alg(Z)2-OH is unique due to its specific protective groups that allow for selective deprotection and coupling reactions. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over the reaction conditions is required .
Properties
Molecular Formula |
C25H30N4O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m0/s1 |
InChI Key |
VBPMOUQILDHBKO-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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